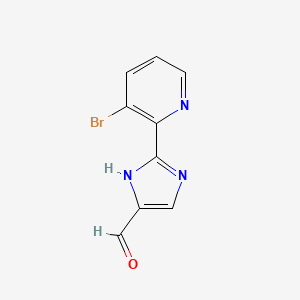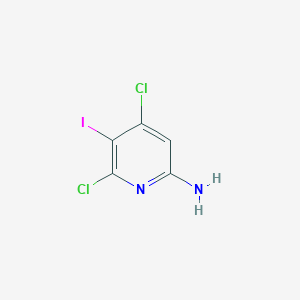![molecular formula C24H30N2O5 B13681588 N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline typically involves the protection of the amine group using Boc and Cbz groups. One common method involves the reaction of 3-aminophenol with 1-Cbz-4-piperidone in the presence of a base to form the intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc and Cbz protecting groups, revealing the free amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or treatment with strong acids can remove protecting groups.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will yield the free amine.
Applications De Recherche Scientifique
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline largely depends on its use and the context in which it is applied. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The Boc and Cbz groups serve to protect the amine functionalities during synthesis, ensuring that the compound remains stable and reactive under the desired conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-piperidone: Similar in structure but lacks the Cbz group.
N-Cbz-4-piperidone: Similar in structure but lacks the Boc group.
N-Boc-3-aminophenol: Similar in structure but lacks the piperidyl group.
Uniqueness
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for more complex synthetic routes and the creation of more intricate molecules.
Propriétés
Formule moléculaire |
C24H30N2O5 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-22(27)25-19-10-7-11-21(16-19)30-20-12-14-26(15-13-20)23(28)29-17-18-8-5-4-6-9-18/h4-11,16,20H,12-15,17H2,1-3H3,(H,25,27) |
Clé InChI |
HATCPJXQWBSBQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)








![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
